molecular formula C23H31FO3Si B8245492 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Cat. No.: B8245492
M. Wt: 402.6 g/mol
InChI Key: IZSNEJODOIGDRR-UHFFFAOYSA-N
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Description

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a fluorinated naphthalenol derivative featuring three key substituents: a methoxymethoxy (-OCH2OCH3) group at position 3, a fluorine atom at position 7, and a triisopropylsilyl (TIPS)-protected ethynyl group at position 7. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Lysosome-Targeting Chimeras (LYMTACs), which enable targeted protein degradation by relocalizing substrates to lysosomes .

The synthesis involves multi-step functionalization:

Dihydroxylation and Alkynylation: Starting from 7-fluoronaphthalene-1,3-diol, the TIPS-ethynyl group is introduced via ruthenium-catalyzed coupling with 2-bromoethynyl(triisopropyl)silane (65% yield) .

Protection of Hydroxyl Groups: Selective protection of the 3-hydroxy group with methoxymethyl (MOM) chloride yields the target compound (41% yield after purification) .

Further Derivitization: The compound is subsequently converted into triflates or boronic esters for cross-coupling reactions in drug discovery pipelines .

Its commercial availability (listed by CymitQuimica in 2025) underscores its industrial relevance, though discontinuation notices suggest supply chain variability .

Properties

IUPAC Name

7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO3Si/c1-15(2)28(16(3)4,17(5)6)11-10-20-21(24)9-8-18-12-19(27-14-26-7)13-22(25)23(18)20/h8-9,12-13,15-17,25H,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSNEJODOIGDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the naphthol core: The naphthol core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.

    Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxymethoxy protection: The hydroxyl group on the naphthol core is protected using methoxymethyl chloride in the presence of a base like sodium hydride.

    Triisopropylsilyl ethynylation: The triisopropylsilyl ethynyl group is introduced through a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.

Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

    Deprotection: The methoxymethoxy group can be removed using acidic conditions to regenerate the free hydroxyl group.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for protection and deprotection steps, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties. Its structural characteristics suggest that it may interact favorably with biological targets, making it a candidate for further investigation in drug development.

Case Studies:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthalene compounds exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances biological activity, suggesting that similar modifications in the compound could yield effective antimicrobial agents .

Organic Synthesis

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules.

Synthetic Applications:

  • Reagents for Coupling Reactions : The compound can be utilized in cross-coupling reactions due to its ethynyl group, which can react with various electrophiles to form new carbon-carbon bonds .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel materials with specific electronic or optical properties.

Research Insights:

  • Optoelectronic Materials : The incorporation of fluorinated compounds into polymer matrices has been shown to enhance the optical properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Pharmacological Research

Given its structural features, this compound may be investigated for its role as a lead compound in the development of new therapeutic agents targeting various diseases.

Potential Therapeutic Applications:

  • Cancer Treatment : Similar compounds have been explored for their anti-cancer properties, suggesting that this compound may warrant investigation in cancer pharmacology .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves its interaction with specific molecular targets. The fluorine atom and the triisopropylsilyl ethynyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol are best contextualized against three analogous naphthalenol derivatives (3q, 3r, 3s) synthesized via ruthenium-catalyzed alkynylation . Key comparative data are summarized below:

Compound Name Substituents Synthesis Yield Physical State Molecular Weight (g/mol) Key Applications
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol 3-methoxymethoxy, 7-fluoro, 8-TIPS-ethynyl 41% Brown solid ~402* LYMTACs, proteolysis
7-Methoxy-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (3q) 7-methoxy, 8-TIPS-ethynyl 92% Yellow liquid Not reported Synthetic intermediate
Methyl 1-hydroxy-3,4-diphenyl-8-((triisopropylsilyl)ethynyl)-2-naphthoate (3r) 3,4-diphenyl, 2-carbomethoxy, 8-TIPS-ethynyl 75% Brown oil Not reported Materials science?
10-((Triisopropylsilyl)ethynyl)pyren-1-ol (3s) Pyren-1-ol core, 10-TIPS-ethynyl 84% White solid Not reported Polycyclic aromatic studies

*Estimated from synthesis data in ; exact formula: C22H28FO3Si.

Structural and Functional Insights:

Substituent Effects: Fluorine vs. Methoxy: The 7-fluoro substituent in the target compound enhances electrophilicity and metabolic stability compared to 3q’s methoxy group, making it more suitable for biological applications . Methoxymethoxy Protection: Unlike 3q’s simple methoxy group, the methoxymethoxy group in the target compound provides orthogonal protection, enabling selective deprotection in multi-step syntheses . TIPS-Ethynyl Group: Common to all compounds, this group stabilizes intermediates during Sonogashira couplings and prevents undesired side reactions .

Synthesis Efficiency :

  • The target compound’s lower yield (41%) compared to 3q (92%) reflects the challenges of introducing fluorine and methoxymethoxy groups, which require stringent temperature control (-40°C) and inert conditions .
  • 3r’s moderate yield (75%) highlights steric hindrance from its bulky 3,4-diphenyl substituents, while 3s’s high yield (84%) suggests pyrene’s planar structure facilitates alkynylation .

Research Findings and Implications

  • Reactivity: The target compound’s triflate derivative (synthesized in 75% yield ) exhibits superior electrophilicity in Suzuki-Miyaura couplings compared to non-fluorinated analogs, enabling efficient boronic ester formation (50% yield) .
  • Stability : As a solid, the target compound is more storage-stable than liquid analogs like 3q, though its discontinuation in some markets suggests scalability challenges .
  • Biological Relevance: In LYMTACs, the compound’s fluorinated naphthalenol scaffold enhances binding to lysosomal membrane proteins, a feature absent in non-fluorinated analogs .

Biological Activity

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, with the CAS number 2621932-36-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H30F4O5SSI
  • Molecular Weight : 534.65 g/mol
  • IUPAC Name : 7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
  • Purity : 95.00% .

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Its structural components suggest potential interactions with enzymes and receptors involved in several physiological processes.

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol may possess antimicrobial properties. These properties are often attributed to the ability of such compounds to disrupt bacterial cell wall synthesis or inhibit essential biochemical pathways .
  • Anticancer Potential : Research into related naphthalene derivatives has shown promising anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The presence of the fluorine atom in the structure may enhance lipophilicity, aiding in cellular uptake .
  • Neuroprotective Effects : Some studies suggest that naphthalene derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter levels

Research Highlights

  • Antimicrobial Studies : A study conducted on similar naphthalene derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial growth through interference with cell wall integrity .
  • Anticancer Research : In vitro studies have shown that derivatives related to this compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Research : Investigations into the neuroprotective effects have indicated that these compounds can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases .

Future Directions

Further research is needed to fully elucidate the biological mechanisms of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol. Potential areas for exploration include:

  • In vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
  • Formulation Development : Exploring formulation strategies to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the key synthetic challenges in preparing 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, and how can they be addressed methodologically?

The synthesis of this compound involves managing steric hindrance from the triisopropylsilyl (TIPS) group and ensuring regioselectivity during functionalization of the naphthalene core. Key steps include:

  • Protection of hydroxyl groups : Use methoxymethyl (MOM) ether protection to prevent undesired side reactions during coupling steps .
  • Sonogashira coupling : Optimize catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) and reaction temperatures (60–80°C) to install the TIPS-ethynyl group efficiently .
  • Fluorination strategies : Electrophilic fluorination (e.g., Selectfluor®) at the 7-position requires careful control of reaction time to avoid over-fluorination .

Q. Table 1: Common Catalysts for Coupling Reactions

Reaction TypeCatalyst SystemTemperature RangeYield (%)Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI60–80°C70–85
MOM ProtectionDIPEA, CH₂Cl₂0–25°C>90

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry via 1^1H NMR (e.g., coupling patterns for methoxymethoxy and TIPS-ethynyl groups) and 19^{19}F NMR for fluorine positioning .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substitution patterns, if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the methoxymethoxy group under acidic or basic conditions?

The MOM group’s stability arises from its orthoester-like structure, which resists hydrolysis under mild conditions. However, in strong acids (e.g., HCl/THF), cleavage occurs via protonation of the oxygen, leading to formation of a stabilized carbocation intermediate. Computational studies (DFT) can model transition states to predict optimal deprotection conditions .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity of the TIPS-ethynyl moiety in cross-coupling reactions?

Discrepancies often arise from steric effects or catalyst poisoning. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance catalyst solubility .
  • Additive screening : Introduce ligands like P(t-Bu)₃ to stabilize Pd catalysts and improve turnover .
  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Pd Catalyst Loading2–5 mol%+15–20%
Reaction Time12–24 hoursMaximizes conversion

Q. What methodologies are recommended for studying the compound’s photophysical properties or bioactivity?

  • UV-Vis/fluorescence spectroscopy : Assess π-conjugation effects from the ethynyl group and fluorophore potential .
  • Enzyme inhibition assays : Screen against targets like kinases or cytochrome P450 isoforms using IC₅₀ determinations .
  • Molecular docking : Model interactions with biological targets (e.g., using AutoDock Vina) to prioritize experimental validation .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor via HPLC .
  • Degradant identification : Use LC-HRMS/MS to characterize byproducts and propose mechanisms (e.g., hydrolysis of MOM groups) .

Q. Table 3: Stability Study Conditions

ConditionTest DurationKey Degradation PathwaysReference
40°C/75% RH4 weeksMOM cleavage, oxidation
UV light (254 nm)48 hoursEthynyl dimerization

Q. What computational tools can predict the compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) simulations : Model solvation effects and steric interactions in catalytic systems .

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